2-But-3-ynyl-oxirane

Description

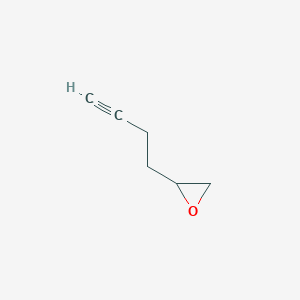

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKNEXLEIFZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559059 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-85-8 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 but 3 Ynyl Oxirane and Analogous Alkynyl Epoxides

Direct Synthetic Approaches to the Oxirane Ring

Direct approaches focus on constructing the three-membered oxirane ring as a final or near-final step on a molecule already containing the alkynyl moiety. These methods primarily involve intramolecular cyclization reactions or the selective epoxidation of a carbon-carbon double bond within an enyne precursor.

Nucleophilic Ring Closure Strategies

Nucleophilic ring closure is a cornerstone in the synthesis of alkynyl epoxides. This strategy typically involves an intramolecular S_N_2 reaction where an oxygen nucleophile attacks a carbon atom bearing a leaving group, forcing the formation of the strained three-membered ring.

One prominent method involves the reaction of α-haloketones with lithium acetylides. The acetylide adds to the carbonyl group, generating a propargylic alkoxide intermediate. This alkoxide then readily undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the halogen, displacing it and closing the ring to form the desired acetylenic epoxide. organic-chemistry.org

Another powerful one-step strategy utilizes the dual reactivity of alkynyl halides. organic-chemistry.orgacs.org In this cascade process, a ketone is first treated with a base, such as potassium bis(trimethylsilyl)amide (KHMDS), to form an enolate. This enolate is then halogenated in situ by an alkynyl bromide, which serves as a source of electrophilic bromine (Br⁺). The resulting α-bromo ketone intermediate is then attacked by an acetylide anion, also generated from the initial alkynyl bromide, to form a halohydrin-like alkoxide. This intermediate spontaneously cyclizes to yield the alkynyl epoxide in high yields. organic-chemistry.orgacs.org This method is notable for its efficiency, as it constructs the final product from readily available ketones and alkynyl halides in a single pot. organic-chemistry.org The reaction accommodates a wide range of substrates, including various aryl, heteroaryl, and sterically demanding ketones, as well as different alkynyl bromides. organic-chemistry.orgacs.org

The table below summarizes findings from the dual-role cascade reaction for synthesizing various alkynyl epoxides. acs.org

| Ketone Starting Material | Alkynyl Bromide | Base | Resulting Epoxide Yield |

| Isobutyrophenone | Phenylethynyl bromide | KHMDS | 91% |

| 1-(p-Tolyl)propan-1-one | Phenylethynyl bromide | KHMDS | 85% |

| 1-(4-Methoxyphenyl)ethan-1-one | Phenylethynyl bromide | KHMDS | 88% |

| Cyclohexyl(phenyl)methanone | Phenylethynyl bromide | KHMDS | 78% (rearranges on silica) |

| Isobutyrophenone | (Bromoethynyl)trimethylsilane | KHMDS | 82% |

Data sourced from Trofimov, Chernyak, and Gevorgyan (2008). acs.org

This approach is a specialized version of the more general synthesis of epoxides from halohydrins, where a base is used to deprotonate the hydroxyl group, which then displaces an adjacent halide via an intramolecular S_N_2 reaction to form the epoxide ring. organicchemistrytutor.comyoutube.com

Epoxidation of Terminal Alkynes

The direct epoxidation of a carbon-carbon triple bond to form an oxirene (B85696) is generally not a feasible synthetic route. masterorganicchemistry.com Oxirenes are highly strained and anti-aromatic, making them extremely unstable intermediates that are difficult to isolate or utilize. masterorganicchemistry.com Therefore, direct epoxidation of the alkyne in a compound like but-3-yne is not the method used to produce 2-but-3-ynyl-oxirane.

Instead, the synthesis of alkynyl oxiranes is commonly achieved by the epoxidation of the corresponding enyne (a molecule containing both a double and a triple bond). acs.org In this approach, a precursor such as 1-hexen-5-yne (B80130) or a similar enyne is treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The peroxy acid selectively reacts with the more electron-rich carbon-carbon double bond, leaving the triple bond untouched, to form the alkynyl epoxide. organicchemistrytutor.comacs.org This reaction is a concerted process and is stereospecific. organicchemistrytutor.com The Sharpless asymmetric epoxidation can be employed on allylic alcohols containing an alkyne moiety to produce chiral alkynyl epoxides with high enantioselectivity. youtube.comacs.org

Indirect Synthetic Pathways via Precursors

Indirect pathways involve the synthesis of a key intermediate which is then converted to the target alkynyl epoxide. These multi-step sequences offer flexibility and control over the final product's stereochemistry.

A common indirect route begins with an existing, simpler epoxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This epoxide is subjected to a ring-opening reaction using a nucleophilic acetylide, typically a lithium or aluminum acetylide. masterorganicchemistry.comrsc.orgmasterorganicchemistry.com For example, reacting ethylene oxide with lithium acetylide results in the formation of a homopropargylic alcohol (but-3-yn-1-ol). masterorganicchemistry.com This alcohol precursor can then be chemically modified in subsequent steps. For instance, it could be converted into a halohydrin and then cyclized with a base to form a new epoxide ring, demonstrating a build-up approach to more complex structures. The regioselectivity of the epoxide opening is a key consideration; under basic or nucleophilic conditions, the acetylide attacks the less sterically hindered carbon of the epoxide in an S_N_2 fashion. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Another important indirect strategy involves the synthesis of a precursor that can be cyclized. For example, a steroid synthesis study involved alkylating a C17-ketone with the lithium acetylide of tetrahydro-2-(but-3-ynyl)-2-H-pyran. nih.gov While the final target in that study was a spiro-lactone after hydrogenation, the initial step creates a complex propargyl alcohol that serves as a precursor for further transformations. nih.gov Similarly, the synthesis of vitamin D3 analogues has utilized enyne precursors derived from lyxose, which are then cyclized or otherwise modified, showcasing the power of building complex molecules from chiral pool starting materials. researchgate.net

These indirect methods are particularly valuable when stereochemical control is required or when the desired substitution pattern is not accessible through direct approaches.

Reactivity Profiles and Mechanistic Elucidation of 2 but 3 Ynyl Oxirane

Oxirane Ring-Opening Reactions

The reactivity of 2-but-3-ynyl-oxirane is significantly influenced by the strained three-membered oxirane ring, making it susceptible to ring-opening reactions through various pathways. tutorchase.com The inherent ring strain of approximately 13 kcal/mol provides a thermodynamic driving force for these transformations. masterorganicchemistry.com

Acid-Catalyzed Pathways and Regioselectivity

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming an oxonium ion and enhancing the leaving group ability of the oxygen atom. jove.commasterorganicchemistry.com This initial protonation is a key step that facilitates the subsequent nucleophilic attack. jove.com The reaction mechanism is considered a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orglibretexts.org While the reaction proceeds with backside attack characteristic of an S(_N)2 reaction, the regioselectivity is governed by the stability of the partial positive charge that develops on the carbon atoms of the epoxide ring. masterorganicchemistry.comstackexchange.com

The nucleophile preferentially attacks the more substituted carbon atom of the epoxide. masterorganicchemistry.comtransformationtutoring.com This preference is attributed to the greater stabilization of the partial positive charge at the more substituted position. masterorganicchemistry.com In the case of this compound, this would be the carbon atom bearing the butynyl substituent. The order of regioselectivity for acid-catalyzed epoxide opening is generally tertiary > secondary > primary carbons. stackexchange.com This regioselectivity is a result of electronic effects outweighing steric hindrance in the transition state. jove.com

The acid-catalyzed ring-opening of epoxy alkynes can also lead to skeletal rearrangements, such as a semipinacol-type rearrangement, through the intramolecular attack of the alkyne π-bond, resulting in the formation of highly functionalized allenes. acs.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides

| Epoxide Type | Site of Nucleophilic Attack | Rationale |

| Primary/Secondary | Secondary | S(_N)2-like with attack at the less hindered carbon often competing, but electronic stabilization can favor the secondary position. jove.comyoutube.com |

| Primary/Tertiary | Tertiary | Significant carbocation-like character at the tertiary position strongly favors nucleophilic attack there. stackexchange.com |

| Secondary/Tertiary | Tertiary | The tertiary carbon can better stabilize the partial positive charge, making it the preferred site of attack. stackexchange.com |

Base-Catalyzed Pathways and Stereochemical Inversion

In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds through a classic S(_N)2 mechanism. masterorganicchemistry.comjove.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated. transformationtutoring.comjove.com

Unlike acid-catalyzed pathways, base-catalyzed ring-opening exhibits a strong preference for nucleophilic attack at the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.comd-nb.info For this compound, this would be the terminal carbon of the oxirane ring. This regioselectivity is a hallmark of the S(_N)2 reaction, where steric accessibility is the dominant factor. chemistrysteps.com

A key feature of the base-catalyzed S(_N)2 mechanism is the inversion of stereochemistry at the carbon center that is attacked by the nucleophile. masterorganicchemistry.comjove.comchemistrysteps.com The nucleophile attacks from the side opposite to the carbon-oxygen bond, resulting in a "backside attack" and leading to an inversion of the configuration at that stereocenter. jove.comchemistrysteps.com The resulting products from these reactions typically show a trans or anti relationship between the newly introduced nucleophile and the hydroxyl group. transformationtutoring.comchemistrysteps.com

Nucleophilic Attack by Various Reagents

The strained epoxide ring of this compound is susceptible to attack by a wide array of nucleophiles. tutorchase.com The choice of nucleophile and reaction conditions (acidic or basic) dictates the regiochemical and stereochemical outcome of the reaction.

Under basic conditions, strong nucleophiles are required to open the epoxide ring. jove.com These include:

Hydroxide and Alkoxides: These reagents attack the less substituted carbon to yield diols or ether-alcohols, respectively. masterorganicchemistry.comjove.com

Grignard and Organolithium Reagents: These powerful carbon nucleophiles attack the less substituted carbon, forming a new carbon-carbon bond and yielding an alcohol after workup. transformationtutoring.comlibretexts.orglumenlearning.com This reaction is synthetically useful for extending carbon chains. lumenlearning.com

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH(_4)) deliver a hydride ion (H) to the less substituted carbon, resulting in a reductive opening to form an alcohol. masterorganicchemistry.comwikipedia.org

Other Nucleophiles: Amines, thiols, and cyanides can also serve as effective nucleophiles for the ring-opening of epoxides under basic or neutral conditions. jove.combeilstein-journals.org

Under acidic conditions, weaker nucleophiles can be employed because the epoxide is activated by protonation. jove.com Common nucleophiles include:

Water: Leads to the formation of 1,2-diols with anti-stereochemistry. libretexts.orglibretexts.org

Alcohols: Result in the formation of β-hydroxy ethers. libretexts.org

Hydrogen Halides (HX): Anhydrous hydrogen halides produce trans-halohydrins. libretexts.org

A catalytic method for the ring-opening of epoxides with terminal alkynes using diethylzinc (B1219324) and a pseudoephedrine-derived ligand has also been developed, leading to the formation of homopropargylic alcohols. emory.edu

Table 2: Common Nucleophiles for Epoxide Ring-Opening

| Nucleophile | Reagent Example | Typical Conditions | Site of Attack on this compound |

| Hydroxide | NaOH, KOH | Basic | Less substituted carbon masterorganicchemistry.com |

| Alkoxide | NaOR | Basic | Less substituted carbon masterorganicchemistry.com |

| Grignard Reagent | RMgX | Basic | Less substituted carbon transformationtutoring.comlibretexts.org |

| Organolithium | RLi | Basic | Less substituted carbon masterorganicchemistry.com |

| Hydride | LiAlH(_4) | Basic | Less substituted carbon masterorganicchemistry.comwikipedia.org |

| Water | H(_2)O | Acidic | More substituted carbon libretexts.org |

| Alcohol | ROH | Acidic | More substituted carbon libretexts.org |

| Hydrogen Halide | HBr, HCl | Acidic | More substituted carbon libretexts.org |

Reductive Transformations of the Oxirane Ring

The oxirane ring of this compound can undergo reductive transformations, leading to either alcohols via reductive ring-opening or deoxygenation to form an alkene.

Reductive Ring-Opening to Alcohols: This transformation is typically achieved using hydride reagents such as lithium aluminum hydride (LiAlH(_4)). wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the hydride ion on the less sterically hindered carbon of the epoxide, following an S(_N)2 mechanism, to yield an alcohol upon workup. masterorganicchemistry.com

Deoxygenation to Alkenes: The removal of the oxygen atom from the epoxide to form an alkene is a synthetically important transformation, effectively deprotecting a double bond. researchgate.net This reaction can be carried out using a variety of reducing agents, including certain phosphines, silanes, and low-valent transition metal complexes. researchgate.net For instance, a complex derived from VCl(_3)(THF)(_3) and zinc has been shown to deoxygenate epoxides to their corresponding alkenes. researchgate.net

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group in this compound provides a second site of reactivity, enabling a range of transformations, most notably cycloaddition reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The terminal alkyne of this compound can participate in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. researchgate.net

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which would involve the reaction of this compound with an azide (B81097) to form a triazole. mdpi.com This reaction is known for its high efficiency and regioselectivity. mdpi.com Similarly, palladium and acid cooperative catalysis can facilitate the [3+2] cycloaddition of diazo compounds with terminal alkynes to produce substituted furans. acs.org

Intramolecular cycloadditions are also possible. For instance, a ruthenium-catalyzed cyclization of an epoxide with a tethered alkyne can lead to the formation of ketene (B1206846) intermediates via an oxygen transfer mechanism. researchgate.net Furthermore, intramolecular [3+2] cycloadditions involving terminal alkynes have been catalyzed by copper and silver, proceeding through a proposed proton-coupled cyclometallation pathway. acs.orgnih.gov These reactions highlight the versatility of the terminal alkyne in constructing complex molecular architectures. nih.gov

Intramolecular Cyclization Processes

The juxtaposition of the epoxide and alkyne functionalities within this compound facilitates intramolecular cyclization reactions, providing a powerful route to heterocyclic structures. The most prominent of these transformations is the cycloisomerization to form substituted furans. This process is typically mediated by transition metal catalysts that activate the alkyne group towards nucleophilic attack by the epoxide oxygen.

Gold(III) chloride, for instance, effectively catalyzes the isomerization of alkynyl epoxides into furans at room temperature. arkat-usa.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne's triple bond, which increases its electrophilicity. arkat-usa.org This is followed by a nucleophilic attack from the epoxide oxygen at the distal carbon of the alkyne, leading to the formation of the furan (B31954) ring through a series of intermediates. arkat-usa.org A variety of other metal catalysts have also been employed to achieve this transformation, each with its own efficiencies and required conditions. nih.govorganic-chemistry.org For example, indium(III) chloride has been used for the mild and efficient cycloisomerization of acetylenic epoxides. organic-chemistry.org Similarly, palladium(II) complexes can catalyze the cycloisomerization of 4,5-epoxyalk-2-ynyl esters to produce 2,3,5-trisubstituted furans after a preceding reduction step. nih.gov

Table 1: Catalysts for Intramolecular Cyclization of Alkynyl Epoxides to Furans

| Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Gold(III) chloride (AuCl₃) | Room temperature | Substituted Furans | arkat-usa.org |

| Silver(I) (Ag(I)) with p-toluenesulfonic acid | Methanol (B129727) | Functionalized Furans | organic-chemistry.org |

| Indium(III) chloride (InCl₃) | Mild conditions | 2,3,5-Trisubstituted Furans | organic-chemistry.org |

Further Functionalization of the Alkyne

The terminal alkyne group of this compound is susceptible to a range of addition reactions, allowing for its conversion into various other functional groups. masterorganicchemistry.com These reactions typically proceed while leaving the oxirane ring intact, provided the reaction conditions are carefully controlled.

Electrophilic Addition of Halogens and Hydrogen Halides: Like other alkynes, this compound can undergo electrophilic addition with halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr, HI). libretexts.org The reaction can be controlled by stoichiometry. The addition of one molar equivalent of a halogen results in the formation of a dihaloalkene, with the halogens typically adopting a trans configuration due to the formation of a cyclic halonium ion intermediate. libretexts.orgacs.org The addition of a second equivalent of the halogen yields a tetrahaloalkane. libretexts.org

Similarly, the addition of one equivalent of a hydrogen halide (HX) follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the triple bond, forming a vinyl halide. libretexts.org The addition of a second equivalent of HX also follows Markovnikov's rule, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org

Table 2: Products of Electrophilic Addition to the Alkyne Moiety

| Reagent (Equivalents) | Intermediate Product | Final Product (with excess reagent) |

|---|---|---|

| Halogen (X₂) (1 eq.) | trans-Dihaloalkene | Tetrahaloalkane |

Hydration: The hydration of the terminal alkyne can be achieved, typically in the presence of mercury(II) sulfate (B86663) in aqueous acid. pressbooks.pub This reaction also follows Markovnikov regioselectivity, initially producing an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. masterorganicchemistry.com

Cascade and Rearrangement Processes

The inherent strain of the epoxide ring, combined with the reactivity of the adjacent alkyne, makes this compound a candidate for various rearrangement reactions, often triggered by acidic conditions or Lewis acids.

Semipinacol-Type Rearrangements

The semipinacol rearrangement is a classic transformation of 2,3-epoxy alcohols. wikipedia.org In the presence of an acid, the protonation of the epoxide oxygen is followed by the opening of the ring to generate an α-hydroxy carbocation. rsc.org This intermediate then undergoes a 1,2-migration of a substituent from the adjacent carbon, resulting in the formation of a stable carbonyl compound, such as a ketone or an aldehyde. wikipedia.orgrsc.org This rearrangement is a valuable method for constructing β-functionalized ketones and creating quaternary carbon centers with stereochemical control. rsc.orgresearchgate.net

Epoxides are considered substrates for Type III semipinacol rearrangements. wikipedia.orgsjtu.edu.cn The regiochemical outcome of the rearrangement can be influenced by the catalyst system used. For example, diarylborinic acids, in combination with a halide salt, have been shown to promote a Type II rearrangement in 2,3-epoxy alcohols with retention of configuration. acs.org This outcome is attributed to a mechanism involving the regioselective opening of the epoxy alcohol by the halide. acs.org

Carbon-Carbon Migration Reactions

A key step in the semipinacol rearrangement is the 1,2-carbon-carbon bond migration. rsc.org This process involves the shift of an alkyl or aryl group from the carbon bearing the hydroxyl group (the migration origin) to the adjacent, electron-deficient carbon center created by the epoxide opening (the migration terminus). wiley-vch.de This migration is a specific example of an alkyl shift, a fundamental type of carbocation rearrangement. masterorganicchemistry.comlibretexts.org

The driving force for this migration is the formation of a more stable carbocationic species. masterorganicchemistry.com In the context of the semipinacol rearrangement, the migrating C-C bond moves to the vicinal carbon, which allows for the formation of a resonance-stabilized oxonium ion, the protonated form of the final ketone or aldehyde product. rsc.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de In cyclic systems, conformational and steric factors also play a crucial role in determining which group migrates.

Isomerization Pathways

This compound can undergo several isomerization reactions, transforming it into structural isomers with different functional groups or ring systems.

Cycloisomerization to Furans: As discussed in section 3.2.2, a prominent isomerization pathway is the metal-catalyzed cycloisomerization to form furans. arkat-usa.orgorganic-chemistry.org This reaction represents a significant structural reorganization, converting the linear epoxy-alkyne into a five-membered aromatic heterocycle. Gold and other transition metals are particularly effective at catalyzing this transformation, which proceeds under mild conditions. nih.gov

Isomerization to Allylic Alcohols: Under different catalytic conditions, epoxides can isomerize into allylic alcohols. While many catalysts promote skeletal rearrangements, certain systems, such as those using titanium dioxide (TiO₂), have been shown to facilitate the isomerization of bicyclic terpene epoxides to the corresponding allylic alcohols without altering the carbon framework. researchgate.net Applying such selective conditions to this compound could potentially yield an allylic alcohol isomer.

Tautomerism in Hydration: During the hydration of the alkyne group, the initial product is an enol. This enol exists in equilibrium with its keto tautomer. For simple alkynes, this equilibrium heavily favors the ketone, making the isomerization from the enol to the ketone (keto-enol tautomerism) a rapid and essentially irreversible process under the reaction conditions. masterorganicchemistry.com

Stereochemical Aspects in 2 but 3 Ynyl Oxirane Chemistry

Enantioselective Synthesis Strategies

The creation of enantiomerically pure or enriched 2-but-3-ynyl-oxirane is a primary goal for its use as a chiral building block. Enantioselective synthesis aims to produce one enantiomer of a chiral product in preference to the other. This is typically achieved using chiral catalysts or reagents that create a transient diastereomeric interaction with the substrate, lowering the activation energy for the formation of one enantiomer. csic.es

Several established methods for asymmetric epoxidation are applicable to the synthesis of chiral this compound from its corresponding prochiral alkene, 1-hexen-5-yne (B80130).

Catalytic Asymmetric Epoxidation: This is one of the most powerful tools in modern organic synthesis. princeton.edu Methods like the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, or the Shi epoxidation, employing a fructose-derived chiral ketone catalyst, are well-suited for the epoxidation of unfunctionalized alkenes. nih.govwikipedia.org These methods could be applied directly to 1-hexen-5-yne to produce (R)- or (S)-2-but-3-ynyl-oxirane with high enantioselectivity. The choice of catalyst enantiomer dictates the configuration of the resulting epoxide. numberanalytics.com

Substrate-Directed Epoxidation: The Sharpless-Katsuki asymmetric epoxidation is a highly reliable method for the epoxidation of allylic alcohols. wikipedia.org To apply this strategy, a suitable precursor such as (E/Z)-hex-1-en-5-yn-3-ol would be required. The facial selectivity of the epoxidation is directed by the hydroxyl group and controlled by the chirality of the diethyl tartrate (DET) ligand used in the titanium-based catalytic system, allowing for predictable synthesis of a specific diastereomer. Subsequent chemical manipulation of the resulting hydroxymethyl group would be necessary to yield the target this compound.

Kinetic Resolution: Another strategy involves the kinetic resolution of racemic this compound. In this process, a chiral catalyst or reagent reacts at a faster rate with one enantiomer of the racemate than the other. For instance, asymmetric ring-opening (ARO) reactions catalyzed by chiral (salen)Co(III) complexes can be used to resolve racemic terminal epoxides, yielding one enantiomer of the unreacted epoxide in high enantiomeric excess. nih.gov

| Strategy | Precursor | Typical Catalyst/Reagent System | Expected Product | Key Feature |

| Asymmetric Epoxidation | 1-Hexen-5-yne | Chiral Mn-salen (Jacobsen-Katsuki) | (R)- or (S)-2-But-3-ynyl-oxirane | Direct conversion of prochiral alkene to chiral epoxide. |

| Asymmetric Epoxidation | 1-Hexen-5-yne | Chiral Ketone (Shi Epoxidation) | (R)- or (S)-2-But-3-ynyl-oxirane | Organocatalytic approach, avoiding transition metals. |

| Substrate-Directed Epoxidation | Hex-1-en-5-yn-3-ol | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Chiral 2-(hydroxymethyl)-3-ethynyloxirane | High diastereoselectivity based on existing alcohol functionality. |

| Kinetic Resolution | Racemic this compound | Chiral (salen)Co(III) catalyst + Nucleophile | Enantioenriched this compound | Resolution of a racemic mixture by selective reaction of one enantiomer. |

Diastereoselective Control in Reaction Pathways

When a molecule already contains a stereocenter, reactions that create a new stereocenter can result in the formation of diastereomers in unequal amounts—a phenomenon known as diastereoselective control. nih.gov In the case of enantiomerically pure this compound, the existing chiral center at C2 exerts a significant influence on the stereochemical course of subsequent transformations.

This control arises from the different energetic pathways leading to the diastereomeric transition states. The steric and electronic environment created by the chiral center makes one approach of a reagent to the reactive site more favorable than the other. uva.es

For instance, in reactions involving the terminal alkyne of this compound, such as hydroboration-oxidation or addition of an organometallic reagent to the alkyne, a new stereocenter could be formed along the side chain. The original stereocenter at the epoxide ring would direct the stereochemical outcome of this new center, leading to one diastereomer being formed in preference to the other.

Similarly, diastereoselective control is critical in the synthesis of related complex structures. For example, if a chiral precursor containing a 1,6-enyne moiety is subjected to a radical cascade cyclization, the existing chirality can direct the formation of new stereocenters, leading to the construction of bicyclic structures like cyclopropane-fused tetrahydrofurans with high diastereoselectivity. nih.gov This principle of substrate-controlled diastereoselectivity is fundamental in the synthesis of complex molecules from chiral building blocks like this compound.

Influence of Chiral Catalysts on Stereochemical Outcomes

Chiral catalysts are pivotal in asymmetric synthesis, acting as agents that transfer chiral information from the catalyst to the substrate, resulting in an enantiomerically or diastereomerically enriched product. csic.eshilarispublisher.com The catalyst achieves this by creating a chiral pocket or environment that forces the substrate to adopt a specific orientation, making one reaction pathway significantly more favorable. csic.es The difference in the energy of the diastereomeric transition states needs only be small (around 2 kcal/mol) to achieve high levels of enantiomeric excess (ee). csic.es

In the context of this compound chemistry, chiral catalysts are influential in two main areas:

Enantioselective Synthesis: As discussed in section 4.1, the synthesis of chiral this compound from a prochiral alkene relies heavily on chiral catalysts. Catalysts like the Jacobsen-Katsuki or Sharpless systems create a chiral environment that differentiates between the two prochiral faces of the alkene double bond, leading to the preferential formation of one enantiomer of the epoxide. mdpi.com The ligand attached to the metal center is the source of chirality and is primarily responsible for governing the stereochemical outcome. hilarispublisher.com

Kinetic Resolution and Desymmetrization: Chiral catalysts can be used to differentiate between the two enantiomers of racemic this compound in a kinetic resolution. nih.gov For example, a chiral Lewis acid catalyst can activate the epoxide, and a subsequent nucleophilic attack may occur at a significantly different rate for the (R)- and (S)-enantiomers. This allows for the separation of the unreacted, enantioenriched epoxide from the reacted product. Such catalyst-controlled processes are essential for accessing enantiopure compounds from racemic mixtures. nih.gov

| Catalyst Type | Example | Application to this compound Chemistry | Stereochemical Control |

| Chiral Transition Metal Complex | Jacobsen-Katsuki Catalyst (Chiral Mn-salen) | Enantioselective epoxidation of 1-hexen-5-yne | Controls enantioselectivity by facial discrimination of the alkene. |

| Chiral Transition Metal Complex | Sharpless Catalyst (Ti/DET) | Diastereoselective epoxidation of a chiral allylic alcohol precursor | Controls diastereoselectivity via a chiral complex with the substrate's alcohol. |

| Chiral Organocatalyst | Shi Catalyst (Fructose-derived ketone) | Enantioselective epoxidation of 1-hexen-5-yne | Controls enantioselectivity through a chiral dioxirane (B86890) intermediate. |

| Chiral Lewis Acid Complex | Chiral (salen)Cr(III) or Co(III) Complexes | Kinetic resolution of racemic this compound via ring-opening | Controls enantioselectivity by reacting faster with one enantiomer. |

Retention and Inversion of Configuration in Ring-Opening Reactions

The ring-opening of epoxides is a cornerstone of their synthetic utility, allowing for the installation of two adjacent functional groups. The stereochemical outcome at the carbon atom undergoing nucleophilic attack is highly predictable and depends on the reaction mechanism, which is dictated by the nature of the nucleophile and the reaction conditions (acidic or basic/neutral). libretexts.org

Inversion of Configuration (Sₙ2 Pathway)

Under neutral or basic conditions, ring-opening occurs via a classic Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com Strong nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, cyanides, or amines, attack one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.comyoutube.com For a terminal epoxide like this compound, this attack occurs preferentially at the less sterically hindered carbon (C2) due to steric factors. libretexts.orgmasterorganicchemistry.com This backside attack forces the C-O bond to break and results in a complete inversion of configuration at the C2 stereocenter. For example, if (R)-2-but-3-ynyl-oxirane is reacted with a nucleophile under these conditions, the resulting product will have an (S) configuration at the carbon bearing the newly attached nucleophile. This stereospecificity is a highly reliable feature of epoxide chemistry. beilstein-journals.org

Stereochemical Outcome in Acidic Conditions

Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring toward attack by even weak nucleophiles like water or alcohols. libretexts.org The subsequent nucleophilic attack can have characteristics of both Sₙ1 and Sₙ2 mechanisms. For a terminal epoxide like this compound, while the protonation makes the more substituted C3 carbon bear some partial positive charge, the Sₙ2 character still dominates. The nucleophile will preferentially attack the less sterically hindered C2 carbon, leading to inversion of configuration . libretexts.org An Sₙ1-type mechanism, which would proceed through a full carbocation and lead to a racemic mixture (loss of stereochemical information), is generally not favored for primary or secondary carbons like those in this compound. Therefore, inversion of configuration is the expected outcome for ring-opening reactions at C2 under both acidic and basic conditions.

| Reaction Condition | Nucleophile Type | Site of Attack on this compound | Mechanism | Stereochemical Outcome at C2 |

| Basic / Neutral | Strong (e.g., CH₃O⁻, R-MgBr, LiAlH₄, N₃⁻) | C2 (less substituted) | Sₙ2 | Inversion of configuration |

| Acidic | Weak (e.g., H₂O, ROH) | C2 (less substituted) | Sₙ2-like | Inversion of configuration |

Catalytic Approaches in 2 but 3 Ynyl Oxirane Transformations

Transition Metal Catalysis

Transition metals have proven to be exceptionally versatile in catalyzing a wide range of transformations involving 2-but-3-ynyl-oxirane. The ability of these metals to activate the alkyne and/or the oxirane moiety allows for a diverse array of reaction outcomes.

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their π-acidic nature, which enables the activation of alkynes toward nucleophilic attack. nih.gov In the context of this compound derivatives, gold catalysis has been instrumental in synthesizing furan (B31954) and other heterocyclic structures.

Research has shown that both silver and gold salts or complexes can effectively catalyze the conversion of alkynyloxiranes to substituted furans in the presence of an alcohol. researchgate.net Mechanistic studies suggest a cascade pathway involving the initial addition of alcohol to the activated alkyne, followed by cyclization and subsequent elimination of the alcohol to yield the furan product. researchgate.net This highlights the dual role of the catalyst in activating both the alkyne (alkynophilicity) and potentially the oxirane (oxophilicity). researchgate.net

A gold(I)-catalyzed rearrangement of (3-acyloxyprop-1-ynyl)oxiranes has been developed to produce acyloxylated divinyl ketones. acs.org This reaction proceeds through the formation of an acyloxydivinyl ketone intermediate, migration of the acyloxy group, and a cycloreversion of an oxetene intermediate. acs.org

Furthermore, gold-catalyzed reactions of 2-alkynylphenyl substituted propargylic esters can lead to either hexannulation or pentannulation products. acs.org Density functional theory (DFT) studies have revealed that the reaction pathway is influenced by the migration of the gold ion from the initially formed allene (B1206475) to the alkyne moiety, leading to either a six-membered (naphthalene derivatives) or a five-membered (benzofulvene derivatives) ring system. acs.org

| Catalyst System | Substrate | Product Type | Key Features |

| Au(I) or Au(III) salts/complexes | Alkynyloxiranes | Substituted furans | Cascade reaction in the presence of alcohol. researchgate.net |

| Gold(I) catalyst | (3-Acyloxyprop-1-ynyl)oxiranes | Acyloxylated divinyl ketones | Rearrangement involving an oxetene intermediate. acs.org |

| Gold catalyst | 2-Alkynylphenyl propargylic esters | Naphthalene or benzofulvene derivatives | Selective hexannulation or pentannulation. acs.org |

Palladium catalysis offers a distinct set of transformations for this compound, primarily through mechanisms involving oxidative addition and reductive elimination, or through the formation of π-allyl palladium intermediates.

A notable application is the isomerization of alkynyl epoxides to furans. acs.org A dual oxidation state tandem catalysis system, employing both Pd(0) and Pd(II) catalysts, has been shown to be highly effective. acs.org This system operates under milder conditions and with lower catalyst loadings than a single palladium catalyst. The Pd(0) and Pd(II) species work in concert, each playing an independent mechanistic role to facilitate the multi-step isomerization process. acs.org Control experiments have demonstrated that the presence of both oxidation states is crucial for the efficiency of the reaction. acs.org

Palladium-catalyzed cross-coupling reactions are also significant. For instance, the Tsuji-Trost reaction, which typically involves the reaction of an allylic substrate with a nucleophile, can be applied to vinyl epoxides. libretexts.org This reaction proceeds through a π-allyl palladium complex, formed by the oxidative addition of Pd(0) to the epoxide ring. libretexts.org The subsequent nucleophilic attack on the π-allyl intermediate can lead to a variety of functionalized products.

Furthermore, palladium catalysts have been used in the C-H activation and coupling of arenes with oxiranes, representing a direct method for C-C bond formation. nih.gov Although not specific to this compound itself, this methodology highlights the potential for palladium to mediate the reaction between an aromatic C-H bond and an epoxide.

| Catalyst System | Substrate | Product Type | Key Features |

| Pd(0)/Pd(II) dual system | Alkynyl epoxides | Furans | Dual oxidation state tandem catalysis under mild conditions. acs.org |

| Pd(0) catalyst | Vinyl epoxides | Functionalized alcohols | Tsuji-Trost type reaction via a π-allyl palladium intermediate. libretexts.org |

| Palladium catalyst | Arenes and oxiranes | Aryl-substituted ring-opened products | C-H activation/C-C coupling reaction. nih.gov |

Silver catalysts, often used as co-catalysts with gold, also exhibit independent catalytic activity in the transformations of this compound. Silver(I) salts are known for their ability to activate alkynes, similar to gold(I), but can sometimes offer different reactivity or selectivity.

A convenient silver(I)-catalyzed reaction of alk-1-ynyl oxiranes in the presence of p-toluenesulfonic acid and methanol (B129727) has been reported to yield functionalized furans. organic-chemistry.org The proposed mechanism involves a cascade process. organic-chemistry.org Mechanistic studies have shown that in the presence of an alcohol, silver salts can catalyze the conversion of alkynyloxiranes into substituted furans, following a pathway of alcohol addition, cyclization, and elimination. researchgate.net These findings underscore the dual nature of silver catalysts, exhibiting both oxophilic and alkynophilic properties. researchgate.net

Silver catalysts have also been employed in the direct conversion of epoxides to cyclopropanes using N-triftosylhydrazones. researchgate.net This transformation proceeds via the in situ generation of a carbene, which then reacts with the epoxide.

| Catalyst System | Substrate | Product Type | Key Features |

| Ag(I) salt with acid and alcohol | Alk-1-ynyl oxiranes | Functionalized furans | Cascade mechanism. organic-chemistry.org |

| Ag salt with alcohol | Alkynyloxiranes | Substituted furans | Alcohol addition-cyclization-elimination cascade. researchgate.net |

| TpBr3Ag(thf) | Epoxides and N-triftosylhydrazones | Cyclopropanes | In situ carbene generation. researchgate.net |

Zinc-promoted reactions provide another avenue for the transformation of alkyne-containing molecules. While specific examples for this compound are less common, related transformations highlight the potential of zinc catalysts. For instance, zinc chloride has been used to catalyze the 5-endo-dig cycloisomerization of 1,4-disubstituted and 1,2,4-trisubstituted but-3-yn-1-ones to yield substituted furans. organic-chemistry.org This demonstrates the capability of zinc to promote the cyclization of acetylenic ketones, a reaction pathway that could potentially be adapted for acetylenic epoxides.

Copper catalysts are well-established in a variety of coupling and cyclization reactions. sioc-journal.cn Their application in the transformation of this compound and its derivatives has led to the synthesis of complex heterocyclic systems.

A copper(I)-catalyzed three-component reaction between 2-(2-ethynylphenyl)oxirane, a sulfonyl azide (B81097), and 2-isocyanoacetate has been developed to construct spiro[benzo[d]oxepine-2,4′-imidazoles]. rsc.org This reaction proceeds through a cascade of events initiated by the copper-catalyzed reaction of the alkyne and the azide.

Copper(II) acetate (B1210297) has been shown to mediate the cross-coupling of aryl boronic acids with alkyl thiols, a reaction that, while not directly involving this compound, showcases the utility of copper in forming C-S bonds, a transformation potentially applicable to sulfur-containing derivatives of this compound. organic-chemistry.org

| Catalyst System | Substrates | Product Type | Key Features |

| Copper(I) | 2-(2-Ethynylphenyl)oxirane, sulfonyl azide, 2-isocyanoacetate | Spiro[benzo[d]oxepine-2,4′-imidazoles] | Three-component cascade reaction. rsc.org |

Zinc-Promoted Reactions

Lewis Acid Catalysis

Lewis acids are known to activate epoxides towards nucleophilic attack by coordinating to the oxygen atom, thereby facilitating ring-opening. This approach has been applied to this compound derivatives to induce cyclization reactions.

The use of Lewis acids can lead to the formation of furans from alkynyloxiranes. researchgate.net Mechanistic investigations have revealed that the reaction can proceed through a cascade pathway involving epoxide opening, cyclization, and elimination. researchgate.net The specific outcome can be influenced by the choice of Lewis acid and the reaction conditions. For example, InCl₃ has been shown to be an effective catalyst for the cycloisomerization of acetylenic epoxides to produce 2,3,5-trisubstituted furans. organic-chemistry.org

Brønsted Acid Catalysis

Brønsted acid catalysis represents a fundamental approach to promoting chemical reactions through the donation of a proton. In the context of this compound, the oxirane ring, with its inherent ring strain and basic oxygen atom, is a prime target for protonation by a Brønsted acid. This initial activation can trigger a cascade of reactions, leading to various molecular rearrangements and cyclizations.

The protonation of the oxirane oxygen by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), generates a highly reactive intermediate. organic-chemistry.org This intermediate is susceptible to intramolecular nucleophilic attack by the appended alkyne group. The specific outcome of the reaction is often dictated by the reaction conditions and the substitution pattern of the substrate.

One plausible transformation is an intramolecular hydroalkoxylation followed by a rearrangement. For instance, studies on related ynamide systems have shown that Brønsted acids can catalyze an intramolecular hydroalkoxylation/Claisen rearrangement cascade to form eight-membered lactams. sioc-journal.cn In the case of this compound, a similar pathway could be envisioned, potentially leading to the formation of functionalized cyclic ethers or other rearranged products.

Furthermore, Brønsted acids are known to catalyze the cyclization of dienes to form indene (B144670) derivatives through the formation of a stable carbocation followed by cationic cyclization. organic-chemistry.org For this compound, protonation of the oxirane could lead to a carbocation that initiates an intramolecular cyclization involving the alkyne. The regioselectivity of such a process would be influenced by the stability of the resulting carbocationic intermediates.

Research on the Brønsted acid-catalyzed cycloaromatization of biaryls bearing acetal (B89532) moieties in cation-stabilizing solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has demonstrated the efficacy of this approach in complex molecule synthesis. beilstein-journals.org This suggests that the choice of solvent can play a crucial role in stabilizing reactive intermediates and guiding the reaction toward the desired product. In many instances, what may appear to be a metal-catalyzed reaction can have "hidden" Brønsted acid catalysis at play, where the true catalyst is a Brønsted acid generated in situ from the metal precursor. researchgate.net

The table below summarizes representative Brønsted acid-catalyzed transformations of analogous systems, providing insight into potential reaction pathways for this compound.

| Catalyst | Substrate Type | Transformation | Product | Reference |

| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Cyclization | Substituted indenes | organic-chemistry.org |

| Chiral Imidodiphosphorimidate (IDPi) | Indoles with cyclobutanones | Cascade Friedel-Crafts/Semipinacol Rearrangement | Chiral indolines fused with azabicyclo[2.2.1]heptanone | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) in HFIP | Bisacetal precursors | Tandem cycloaromatization | Carbo- and heterohelicenes | beilstein-journals.org |

| Brønsted Acid | Ynamides with intramolecular hydroxyl group | Intramolecular hydroalkoxylation/Claisen rearrangement | Eight-membered lactams | sioc-journal.cn |

Dual Catalysis Systems

Dual catalysis, a strategy where two distinct catalysts operate in concert to enable a single transformation, has emerged as a powerful tool in organic synthesis. wikipedia.orgnih.gov This approach allows for the simultaneous activation of two different functional groups within a molecule or two different reacting partners, opening up reaction pathways that are inaccessible with a single catalyst. For a molecule like this compound, with its orthogonal reactive sites, dual catalysis offers immense potential.

A prominent example of dual catalysis relevant to alkynyl epoxides is the use of a two-catalyst system comprising different oxidation states of the same metal. A study on the isomerization of alkynyl epoxides to furans employed a combination of Pd(0) and Pd(II) catalysts. acs.org This "dual oxidation state tandem catalysis" proved more effective, allowing for milder reaction conditions and lower catalyst loadings than either catalyst alone. acs.org This methodology could be directly applicable to this compound for the synthesis of substituted furans.

Another powerful dual catalytic approach combines a transition metal catalyst with an organocatalyst. chim.it For instance, the synergistic combination of gold(I) catalysis and enamine catalysis has been used for the stereoselective intramolecular α-allylic alkylation of aldehydes. chim.it In the context of this compound, a dual system could involve a transition metal activating the alkyne moiety while an organocatalyst interacts with a pro-nucleophile that subsequently attacks the activated oxirane.

The combination of photoredox catalysis with another catalytic cycle is a rapidly growing area of dual catalysis. While direct examples with this compound are not prevalent, the principles can be extrapolated. For instance, dual nickel-photoredox systems have been developed for sp3-sp3 cross-coupling reactions. One could envision a scenario where a photocatalyst generates a radical that participates in the ring-opening of the oxirane, while a nickel catalyst facilitates a cross-coupling reaction involving the alkyne.

The table below illustrates the potential of dual catalysis by summarizing findings from analogous systems.

| Catalyst System | Substrate Type | Transformation | Product | Reference |

| Pd(0) / Pd(II) | Alkynyl epoxides | Isomerization | Furans | acs.org |

| Gold(I) / Chiral Amine (Organocatalyst) | Aldehydes with allylic alcohols | Intramolecular α-allylic alkylation | Chiral pyrrolidine (B122466) derivatives | chim.it |

| Rhodium(I) / Palladium(0) | α-Cyano ketone and Allyl carbonate | Enantioselective allylation | Stereogenic α-cyano-α-allyl carbonyl | nih.gov |

| Photoredox / Cr / Co | Acyloxy or acylamide-substituted 1,3-dienes | Homoaldol reaction | Enantioselective homoaldol products | westlake.edu.cn |

Synthetic Applications of 2 but 3 Ynyl Oxirane As a Versatile Building Block

Construction of Oxygen-Containing Heterocyclic Systems (e.g., Furans, Pyrans)

The unique arrangement of the epoxide and alkyne functionalities in 2-but-3-ynyl-oxirane makes it an ideal substrate for intramolecular cyclization reactions to form oxygen-containing heterocycles. Specifically, it is a potent precursor for the synthesis of substituted furans and has potential for the synthesis of pyran systems through various catalytic methods.

Furan (B31954) Synthesis

The cycloisomerization of alkynyl oxiranes, such as this compound, is a well-established and efficient method for constructing the furan core. This transformation is typically mediated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack by the epoxide oxygen. Gold, silver, and platinum catalysts have proven to be particularly effective. beilstein-journals.orgorganic-chemistry.org

Gold catalysis, in particular, offers a mild and efficient route. Gold(I) and gold(III) complexes can catalyze the cyclization of alkynyl epoxides to furnish highly substituted furans. beilstein-journals.orgmdpi.combeilstein-journals.org The reaction is believed to proceed through the π-activation of the alkyne by the gold catalyst, which facilitates the intramolecular attack of the epoxide oxygen. beilstein-journals.org

Silver-catalyzed reactions, often in the presence of an acid, also provide a convenient pathway to functionalized furans from alk-1-ynyl oxiranes. organic-chemistry.org Platinum catalysts, such as platinum(II) chloride, are also highly efficient for the cycloisomerization of propargylic oxiranes, leading to a variety of substituted furans. organic-chemistry.orghud.ac.uk

Below are representative examples of metal-catalyzed furan syntheses from alkynyl oxiranes, which are applicable to this compound.

| Catalyst | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| AuCl3 | CH2Cl2, rt | Substituted Furans | High | beilstein-journals.org |

| Ag(I) / p-TsOH | Methanol (B129727) | Functionalized Furans | Good to Excellent | organic-chemistry.org |

| PtCl2 | Dioxane/H2O, 100 °C | Substituted Furans | High | hud.ac.uk |

| InCl3 | - | 2,3,5-Trisubstituted Furans | Good | organic-chemistry.org |

Pyran Synthesis

While direct examples of pyran synthesis starting from this compound are less common in the literature, the reactivity of its functional groups suggests its potential in constructing pyran rings. The synthesis of pyrans often involves intramolecular cyclizations of precursors with appropriate chain lengths and functional groups. espublisher.commdpi.com For instance, palladium-catalyzed intramolecular Heck reactions of O-allylated ethers are known to form fused pyran rings. espublisher.com It is conceivable that this compound could be elaborated into a suitable precursor for such cyclizations. Multicomponent reactions, often employing green catalysts, have also emerged as a powerful strategy for synthesizing diverse pyran derivatives. mdpi.comdergipark.org.tr

Scaffold for Complex Molecule Synthesis

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of complex molecules. The epoxide and alkyne groups can be reacted sequentially or in a single step to build intricate molecular frameworks. The ability to introduce new stereocenters through epoxide opening, combined with the versatility of the alkyne for transformations like coupling reactions, cycloadditions, and hydrations, provides access to a wide array of molecular architectures.

The oxirane ring can be opened by a variety of nucleophiles, leading to functionalized alcohols with retention or inversion of stereochemistry, depending on the reaction conditions. This feature is crucial for the stereocontrolled synthesis of complex natural products and their analogues. The terminal alkyne can participate in well-known transformations such as Sonogashira, Stille, and Heck coupling reactions, allowing for the introduction of aryl, vinyl, or other alkyl fragments. libretexts.org

Furthermore, the propargylic position of the oxirane allows for rearrangements and cascade reactions, leading to the formation of multiple bonds and rings in a single synthetic operation. For example, gold-catalyzed cascade reactions of alkynyl cyclopropyl (B3062369) ketones, which can be conceptually related to alkynyl oxiranes, have been used to generate complex furan-containing tetracycles. beilstein-journals.org The strategic application of these reactions enables the rapid construction of molecular complexity from a relatively simple starting material.

Role in the Synthesis of Biologically Relevant Compounds

Oxygen-containing heterocycles, particularly furans and pyrans, are prevalent structural motifs in a vast number of biologically active natural products and synthetic drugs. dergipark.org.trbenthamscience.comresearchgate.net These scaffolds are associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. benthamscience.comresearchgate.net

Given that this compound is an efficient precursor to substituted furans, it serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications. For example, furan-containing compounds are known to exhibit significant biological activities, and the methods described for furan synthesis from alkynyl oxiranes open a door to new analogues of these bioactive molecules. benthamscience.comresearchgate.net

While direct total syntheses of specific, complex, biologically active molecules starting from this compound are not extensively reported, its utility is evident from the synthesis of related structures. For instance, the related compound 2-but-3-enyl-2-methyl-oxirane has been shown to exhibit antimicrobial activity against certain Gram-positive microorganisms, suggesting that the butynyl analogue or its derivatives could possess similar properties. molaid.com The synthesis of coumarins and xanthones, classes of natural products with significant biological activities, often involves precursors that could potentially be derived from this compound.

The versatility of this compound as a building block for diverse heterocyclic systems makes it a molecule of high interest in medicinal chemistry and drug discovery programs aimed at generating novel, biologically active compounds. mdpi.com

Computational and Theoretical Investigations of 2 but 3 Ynyl Oxirane Reactivity

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the step-by-step pathways of complex organic reactions. For alkynyl epoxides like 2-but-3-ynyl-oxirane, these studies can map out the potential energy surfaces of various transformations, identifying transition states and intermediates to explain how reactants evolve into products.

A prominent area of investigation for this class of compounds is their isomerization, which can be catalyzed by transition metals. Theoretical studies on analogous alkynyl epoxides, for instance, have detailed the mechanism of gold-catalyzed conversion to furan (B31954) derivatives. maxapress.commaxapress.com These computational models show that the reaction is initiated by the coordination of the gold catalyst to the alkyne's triple bond. This is followed by the crucial ring-opening of the strained epoxide, which leads to an alkoxide intermediate. maxapress.com

Subsequent steps involve intramolecular cyclization where the oxygen atom attacks the activated alkyne, followed by a series of proton transfers to yield the final aromatic furan ring. maxapress.com DFT calculations using functionals like B3LYP or M06-2X can determine the energy barriers for each transition state (TS). maxapress.comresearchgate.net Studies indicate that the rate-limiting step in these solvent-dependent transformations is often one of the later proton transfer steps, with calculated energy barriers in the range of 60-63 kcal/mol. maxapress.commaxapress.com The initial epoxide ring-opening and subsequent 5-exo-dig cyclization typically have much lower activation barriers. maxapress.com These computational findings provide a detailed mechanistic roadmap for predicting the behavior of this compound under similar catalytic conditions.

Table 1: Representative Calculated Energies for AuCl₃-Catalyzed Isomerization of an Alkynyl Epoxide to a Furan Derivative (in kcal/mol) Data derived from studies on analogous systems.

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Epoxide Ring Opening | TS1 |

| 2 | Ring Closure | TS2 |

| 3 | Proton Transfer 1 | TS3 |

| 4 | Proton Transfer 2 | TS4 |

| 5 | Catalyst Dissociation | TS5 |

Conformational Analysis and Energetics

The reactivity and selectivity of this compound are intrinsically linked to its three-dimensional shape and the relative energies of its possible conformations. researchgate.net Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. For this compound, the most significant rotation is around the single bond connecting the oxirane ring carbon to the propargyl group carbon.

The study of the energetics between these different rotational isomers, or conformers, helps in understanding molecular stability by considering the spatial orientation and through-space interactions of the functional groups. researchgate.netacs.org The primary conformations are described by the dihedral angle between the plane of the epoxide ring and the alkyne C-H bond.

Staggered Conformations: These are lower in energy and represent energetic minima. The bulky groups (the rest of the oxirane ring and the alkyne) are positioned to minimize steric repulsion. The most stable conformer is likely the anti-periplanar arrangement, where the alkyne group is farthest from the oxirane's oxygen. Gauche conformations, where the groups are staggered but closer, are slightly higher in energy. researchgate.net

Eclipsed Conformations: These are higher in energy and represent transition states between staggered conformers. They involve significant steric and torsional strain as the bonds on the adjacent carbons are aligned, maximizing repulsion. acs.orgresearchgate.net

The energy difference between these conformers can be estimated using computational methods. These calculations quantify the energetic cost of steric interactions, such as those between the oxirane ring's hydrogens and the pi-electron cloud of the alkyne. While specific published data for this compound is scarce, the principles derived from studies on similar small, substituted molecules provide a reliable framework for understanding its conformational preferences.

Table 2: Qualitative Energetic Cost of Key Interactions in Conformational Analysis

| Interaction Type | Relative Energy Cost | Description |

| Gauche | Low | Non-bonded groups are approximately 60° apart. |

| Eclipsed (H | H) | |

| Eclipsed (Group | H) | |

| Eclipsed (Group | Group) |

Prediction and Rationalization of Stereoselectivity

Computational chemistry offers profound insights into why a reaction favors the formation of one stereoisomer over another. For this compound, which is chiral, theoretical models can predict and rationalize the stereochemical outcomes of its reactions, such as nucleophilic ring-opening or additions to the alkyne.

Regioselectivity in Epoxide Ring-Opening: The ring-opening of the epoxide can occur at two different carbon atoms (C2 or C3 of the butane (B89635) backbone). The outcome is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions (SN2-type): Attack is generally favored at the less sterically hindered carbon atom. For this compound, this would be the carbon atom further from the bulky alkyne group. Computational models like the Activation Strain Model can dissect the activation barrier into strain energy (the energy required to distort the reactants into the transition state geometry) and interaction energy (the actual interaction between the distorted molecules). This allows for a quantitative rationalization of why one regioisomer is preferred.

Under acidic conditions: The reaction often proceeds with attack at the more substituted carbon, which can better stabilize a developing positive charge in a transition state that has more SN1-like character. DFT calculations can model the protonated epoxide and determine the activation barriers for nucleophilic attack at either carbon, thereby predicting the major product. researchgate.net

Diastereoselectivity in Alkyne Reactions: The existing stereocenter of the oxirane ring can influence the stereochemical outcome of reactions at the adjacent alkyne. For example, in a hydrogenation or hydroboration of the triple bond, the reagents may approach the alkyne preferentially from one face over the other, leading to a diastereomeric excess of one product. This phenomenon, known as substrate-controlled diastereoselectivity, can be rationalized by building computational models of the transition states for attack from each face. The calculated energy difference between the diastereomeric transition states allows for a prediction of the product ratio. acs.org Theoretical studies on related systems have shown that factors like torsional steering can be the source of high selectivity.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems

The reactivity of 2-But-3-ynyl-oxirane can be precisely controlled and channeled through the use of advanced catalytic systems. Future research will likely focus on developing catalysts that can selectively activate one functional group in the presence of the other or facilitate tandem reactions involving both moieties.

Transition metal catalysis is a particularly promising frontier. Gold catalysts, renowned for their oxophilicity and ability to activate alkynes, are prime candidates for investigation. Studies on related alkynyl epoxides have shown that gold complexes, such as AuCl₃, can catalyze transformations into furan (B31954) derivatives. beilstein-journals.orgmaxapress.com Similarly, palladium-based systems, especially those combining Pd(0) and Pd(II) oxidation states, have demonstrated efficacy in the isomerization of alkynyl epoxides to furans, a pathway that could be explored for this compound. rsc.org

Titanium and cobalt catalysts also present intriguing possibilities. Titanium-catalyzed regioselective ring-opening alkynylation of epoxides offers a direct route to valuable propargylic alcohols under mild conditions. researchgate.net Cobalt complexes, such as vitamin B₁₂, are known to mediate the regioselective ring-opening of epoxides, which could be adapted for cross-coupling reactions involving the oxirane part of the molecule. nih.gov The development of chiral catalysts for these transformations would be a significant leap forward, enabling enantioselective synthesis of complex molecules.

| Catalyst Type | Potential Transformation | Observed Effect on Related Epoxides | Reference |

|---|---|---|---|

| Gold (e.g., AuCl₃, Au(I) complexes) | Isomerization, Rearrangement, Cyclization | Catalyzes conversion of alkynyl epoxides into furans and other heterocycles. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Palladium (e.g., Pd(0)/Pd(II) systems) | Isomerization | Co-catalyzed isomerization of alkynyl epoxides to furans. rsc.org | rsc.org |

| Titanium (e.g., Titanocene complexes) | Regioselective Ring-Opening | Catalyzes ring-opening alkynylation of epoxides with haloalkynes to form propargylic alcohols. researchgate.net | researchgate.net |

| Cobalt (e.g., Vitamin B₁₂) | Regioselective Ring-Opening | Dual-catalytic system with Nickel allows for selective synthesis of linear alcohols from epoxides. nih.gov | nih.gov |

| Copper (e.g., Cu(I) complexes) | Oxidative Cyclization, Click Chemistry | Catalyzes oxidative cyclization of alkynyl oxiranes to lactones and is the key catalyst for Azide-Alkyne Cycloadditions (CuAAC). organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |

Exploration of New Reaction Pathways

The dual functionality of this compound allows for a multitude of reaction pathways, making it a powerful intermediate for generating molecular diversity.

Epoxide-Focused Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. Future work could explore regioselective opening with a wide range of nucleophiles including alcohols, water, amines, and thiols. mdpi.comorganic-chemistry.org The base-catalyzed reaction with thiols, in particular, represents a "thiol-epoxy click reaction," offering an efficient and high-yielding pathway to β-hydroxy thioethers. rsc.org

Alkyne-Focused Reactions: The terminal alkyne is a gateway to numerous transformations. The most prominent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which would yield 1,2,3-triazole-substituted epoxides. organic-chemistry.orgtdl.org This pathway allows for the covalent linking of the molecule to other azide-functionalized structures, including biomolecules and polymers.

Tandem and Cascade Reactions: The most exciting prospects lie in reactions that engage both functional groups. Gold-catalyzed processes, for instance, can initiate a cascade involving epoxide ring-opening followed by alkyne cyclization to form complex heterocyclic systems like furans. beilstein-journals.orgmaxapress.com Another potential pathway is the cross-coupling of the terminal alkyne with another epoxide molecule, a strategy that has been used to construct complex polypropionate natural product fragments. mdpi.com A one-step synthesis of alkynyl epoxides from ketones using alkynyl halides, where the halide acts as both an electrophile and a source of the acetylide, demonstrates the potential for novel cascade processes. organic-chemistry.orgacs.org

| Reaction Type | Key Reagents/Catalysts | Potential Product Class | Reference |

|---|---|---|---|

| Epoxide Ring-Opening | Nucleophiles (H₂O, ROH, RSH, RNH₂) | Diols, β-Hydroxy ethers, β-Hydroxy thioethers | organic-chemistry.orgrsc.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole-functionalized oxiranes | organic-chemistry.orgtdl.org |

| Isomerization/Rearrangement | Au or Pd Catalysts | Furans, Cyclic Enones | beilstein-journals.orgrsc.orgnih.gov |

| Alkyne-Epoxide Cross-Coupling | Organometallic reagents | Polyol / Polypropionate structures | mdpi.com |

| Oxidative Cyclization | Cu(I) Catalyst, Pyridine Oxide | α,β-Unsaturated Lactones | acs.org |

Green Chemistry Approaches in this compound Synthesis and Transformation

Modern synthetic chemistry emphasizes sustainability, and future research on this compound will benefit from the integration of green chemistry principles. researchgate.netorganic-chemistry.org

For its synthesis, developing alternatives to traditional epoxidation agents like m-chloroperoxybenzoic acid (mCPBA) is a key goal. chemrxiv.orgnih.gov Catalytic methods using cleaner oxidants such as hydrogen peroxide are more environmentally benign. researchgate.netorganic-chemistry.org Furthermore, atom-economical, one-pot syntheses that construct the molecule from simple precursors with minimal waste are highly desirable. organic-chemistry.orgacs.org A metal-free, three-component reaction of alkynes, selenium, and epoxides in water showcases a highly sustainable approach that could inspire new synthetic routes. rsc.orgrsc.org

In its transformations, the use of water as a solvent, employment of mechanochemistry (solvent-free grinding), and the development of recoverable and reusable catalysts will reduce the environmental footprint. organic-chemistry.orgrsc.org The inherent efficiency and mild conditions of click reactions, such as the CuAAC and thiol-epoxy reactions, align perfectly with green chemistry ideals by offering high yields and generating minimal byproducts. organic-chemistry.orgrsc.org

Advanced Applications in Materials Science and Medicinal Chemistry

The unique bifunctional nature of this compound makes it an exceptionally valuable monomer for creating advanced functional materials.

In Materials Science , it can be used in ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP) to create polymers with pendant alkyne groups. tdl.orgresearchgate.net These pendant alkynes serve as handles for post-polymerization modification, allowing for the attachment of various functionalities via click chemistry. tdl.org This enables the creation of tailored materials, such as functional surfaces, hydrogels, and polymer networks. rsc.org The copolymerization of alkyne-functional epoxides with cyclic anhydrides can produce functional polyesters, opening pathways to new classes of biodegradable and renewable materials. acs.orgnih.gov

In Medicinal Chemistry , epoxides are recognized as important pharmacophores and are found in numerous approved drugs, where they often act as covalent inhibitors by alkylating target proteins. researchgate.netenamine.net The this compound scaffold could be incorporated into drug candidates to serve this purpose. Simultaneously, the terminal alkyne provides a bioorthogonal handle for use in chemical biology and drug discovery. It allows for the use of CuAAC click chemistry to attach fluorescent probes, affinity tags, or other molecules to study biological targets or for use in fragment-based drug discovery. The molecule is also an ideal building block for synthesizing complex natural products and other biologically active compounds, such as steroid derivatives and polypropionates. mdpi.comnih.gov

Q & A

Synthesis and Structural Characterization

Q: What are the established synthetic routes for 2-But-3-ynyl-oxirane, and how is its structure rigorously confirmed? A: The synthesis typically involves epoxidation of a precursor alkene or alkyne. For example, a Sharpless epoxidation or nucleophilic epoxide formation could be employed, depending on the starting material’s functionality. Post-synthesis, structural validation requires:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm the oxirane ring’s protons (δ 3.5–4.5 ppm) and the butynyl substituent’s terminal alkyne protons (δ 1.8–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (e.g., calculated for CHO: 96.0575).

- Infrared (IR) Spectroscopy: Peaks at ~850 cm (oxirane ring) and ~2100 cm (C≡C stretch).

Refer to analogous epoxide synthesis protocols, such as those for (S)-2-((R)-fluoro(phenyl)methyl)oxirane, which detail reagent selection and stereochemical control . Purity validation (≥95%) via HPLC or GC-MS is critical, as noted in CAS 2653-39-6 derivatives .

Reactivity and Mechanistic Pathways

Q: How does the electron-deficient oxirane ring in this compound influence its reactivity with nucleophiles? A: The strained oxirane ring is highly electrophilic, favoring ring-opening reactions. The butynyl substituent may sterically hinder nucleophilic attack or participate in conjugate additions. Key methodologies include:

- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., acidic vs. basic media) to assess regioselectivity.

- Computational Modeling: Density Functional Theory (DFT) to map transition states and predict attack trajectories.

For example, NIST data on similar oxiranes (e.g., ethyl-oxirane) provide thermodynamic parameters (e.g., ring strain energy) to contextualize reactivity .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported reaction yields or spectroscopic data for this compound derivatives? A: Contradictions may arise from impurities, solvent effects, or stereochemical variability. Mitigation strategies include:

- Cross-Validation: Replicate experiments using alternative methods (e.g., X-ray crystallography vs. NMR for stereochemical assignment).

- Systematic Variable Testing: Isolate factors like temperature, catalyst loading, or solvent polarity.

Refer to qualitative research frameworks for iterative data analysis and contradiction resolution, emphasizing reproducibility .

Computational and Thermodynamic Analysis

Q: What computational approaches are recommended to predict the stability and regioselectivity of this compound in reaction systems? A:

- Molecular Dynamics (MD) Simulations: Model solvation effects and transition states.

- DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

NIST’s Chemistry WebBook offers validated thermochemical data (e.g., enthalpy of formation) for benchmarking computational results .

Stereochemical Considerations

Q: How can the stereochemistry of this compound be determined, and what methods prevent racemization during synthesis? A:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.

- Optical Rotatory Dispersion (ORD): Compare experimental optical rotation with literature values.

Synthetic protocols for chiral oxiranes, such as asymmetric epoxidation or kinetic resolution, should be adapted to preserve stereochemical integrity .

Ecological and Safety Profiling

Q: What methodologies assess the environmental impact and handling risks of this compound? A:

- Toxicity Screening: Use in vitro assays (e.g., Ames test for mutagenicity).

- Degradation Studies: Monitor hydrolysis rates under varied pH and temperature conditions.

While ecological data for this compound are limited, analogous compounds (e.g., 2-[(2-nonylphenoxy)methyl]oxirane) highlight the need for disposal via licensed services to mitigate soil mobility risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.